tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate
Description
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-piperidin-2-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-13-8-6-7-12(11-13)14-9-4-5-10-17-14/h6-8,11,14,17H,4-5,9-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNCIBIOWUZPQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670050 | |
| Record name | tert-Butyl [3-(piperidin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-33-5 | |
| Record name | tert-Butyl [3-(piperidin-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Tert Butyl 3 Piperidin 2 Yl Phenyl Carbamate
Elucidation of Key Synthetic Pathways
The construction of tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate can be approached through several strategic disconnections, primarily involving the formation of the C-N bond of the carbamate (B1207046) or the C-C bond between the phenyl and piperidine (B6355638) rings.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of C-N bonds, making them highly suitable for the synthesis of N-aryl carbamates. mit.eduresearchgate.netorganic-chemistry.org In a plausible synthetic route to this compound, a palladium catalyst could be employed to couple an appropriate aryl halide or triflate with a source of the carbamate nitrogen.
One potential strategy involves the coupling of a protected 2-(3-halophenyl)piperidine with a carbamate source. For instance, tert-butyl N-(3-bromophenyl)carbamate could be coupled with a protected piperidine derivative. However, a more convergent approach would involve the direct carbamoylation of a piperidinyl aniline (B41778) derivative. This can be achieved by reacting 3-(piperidin-2-yl)aniline (B3039568) with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base.
Alternatively, a palladium-catalyzed amination reaction could be envisioned. The coupling of a protected 2-(3-aminophenyl)piperidine with a suitable Boc-donating reagent under palladium catalysis would also yield the target compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have shown great efficacy in such transformations. mit.edu
Nucleophilic Substitution Approaches in Synthesis
Nucleophilic substitution reactions offer a more classical yet effective method for the synthesis of carbamates. This approach typically involves the reaction of an amine with a suitable carbonyl derivative. In the context of synthesizing this compound, the key step would be the reaction of 3-(piperidin-2-yl)aniline with a tert-butoxycarbonylating agent.
The most common reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via the nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of (Boc)₂O, leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide. This reaction is typically carried out in the presence of a mild base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct. The choice of solvent can range from dichloromethane (B109758) (DCM) to tetrahydrofuran (B95107) (THF), depending on the solubility of the starting materials.
Another potential electrophile is tert-butyl chloroformate. However, this reagent is less commonly used due to its higher reactivity and the potential for side reactions.
Strategic Application of Protecting Groups, with Emphasis on tert-Butyl Carbamate (Boc)
Protecting groups are essential in the multi-step synthesis of complex molecules like this compound to mask reactive functional groups and prevent undesired side reactions. wiley-vch.decreative-peptides.com The tert-butyl carbamate (Boc) group serves a dual purpose in the target molecule: it is an integral part of the final structure and also acts as a protecting group for the aniline nitrogen.
The Boc group is widely favored in organic synthesis due to its stability under a variety of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. masterorganicchemistry.com Its introduction is typically straightforward, most commonly achieved using di-tert-butyl dicarbonate ((Boc)₂O). masterorganicchemistry.com
Crucially, the Boc group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent. masterorganicchemistry.com This orthogonality allows for the selective deprotection of the Boc group in the presence of other protecting groups that are sensitive to different conditions (e.g., benzyl (B1604629) groups, which are removed by hydrogenolysis).
In a synthetic sequence leading to the target compound, the piperidine nitrogen might also require protection, for instance with a benzyl (Bn) or a carbobenzyloxy (Cbz) group, to prevent its reaction during the carbamoylation of the aniline. This protecting group would then need to be removed in a subsequent step to yield the final product.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of developing an efficient and high-yielding synthesis. researchgate.net For the synthesis of this compound, particularly in a key step such as the Boc protection of 3-(piperidin-2-yl)aniline, several parameters can be adjusted to maximize the yield and purity of the product. These parameters include the choice of base, solvent, temperature, and reaction time.
A systematic approach to optimization would involve screening various conditions. For example, a range of bases with different strengths and steric properties could be tested. Similarly, solvents with varying polarities could be evaluated to determine their effect on reaction rate and product solubility. The temperature can also be a crucial factor; while many Boc protections proceed efficiently at room temperature, gentle heating or cooling may be necessary in some cases to improve the reaction kinetics or suppress side reactions.
Table 1: Illustrative Optimization of Boc Protection of 3-(piperidin-2-yl)aniline
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (1.1) | Dichloromethane | 25 | 4 | 75 |
| 2 | N,N-Diisopropylethylamine (1.1) | Dichloromethane | 25 | 4 | 82 |
| 3 | Pyridine (1.1) | Dichloromethane | 25 | 12 | 65 |
| 4 | Sodium Bicarbonate (sat. aq.) | Tetrahydrofuran | 25 | 6 | 88 |
| 5 | Sodium Bicarbonate (sat. aq.) | Tetrahydrofuran | 0 | 8 | 85 |
| 6 | Sodium Bicarbonate (sat. aq.) | Dichloromethane | 25 | 6 | 78 |
This is a hypothetical data table for illustrative purposes, based on general principles of organic synthesis.
The data in the illustrative table suggests that a biphasic system using saturated aqueous sodium bicarbonate as the base and tetrahydrofuran as the organic solvent at room temperature provides the highest yield. This highlights the importance of empirical optimization in achieving the desired outcome.
Derivatization Strategies and Analogue Synthesis
The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These derivatives can be valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Chemical Transformations of the Piperidine Moiety
The piperidine ring, with its secondary amine, is a prime target for derivatization. The nitrogen atom can readily undergo a variety of chemical transformations, leading to a wide array of analogues.
N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functionalized groups.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields N-acyl derivatives. This introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents onto the piperidine nitrogen.
Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl derivatives, which can act as hydrogen bond acceptors and modulate the physicochemical properties of the parent compound.
These transformations allow for the systematic exploration of the chemical space around the piperidine moiety, providing valuable insights into how modifications at this position affect the biological activity or other properties of the molecule.
Modifications on the Phenyl Carbamate Core
The phenyl carbamate core of the target molecule serves as a versatile scaffold for chemical modification. Modern synthetic organic chemistry offers a robust toolbox for the selective functionalization of such aromatic systems. Palladium-catalyzed cross-coupling reactions are particularly prominent, providing efficient and general routes to introduce a variety of substituents onto the phenyl ring. nih.govorganic-chemistry.org These reactions are typically performed on a halogenated precursor, such as tert-butyl (3-bromo-5-(piperidin-2-yl)phenyl)carbamate, allowing for the strategic introduction of new chemical entities.
The use of aryl chlorides or triflates as coupling partners has broadened the scope of these transformations. nih.govorganic-chemistry.org For instance, the Buchwald-Hartwig amination allows for the introduction of diverse amine functionalities, while the Suzuki and Stille couplings enable the formation of carbon-carbon bonds to append new aryl, heteroaryl, or alkyl groups. These methods are valued for their high functional group tolerance and generally good yields. organic-chemistry.orgnih.gov
Below is a table summarizing key palladium-catalyzed reactions that can be employed to modify the phenyl carbamate core.
| Reaction Name | Reactant | Reagents/Catalyst | Introduced Group | Potential Application |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Vinyl | Modulating electronic properties, adding recognition motifs |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos), Base | Amino group | Introducing hydrogen bond donors/acceptors, attachment point |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl group | Rigid linker for probes, precursor for triazoles (click chemistry) |
| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl group | Extending conjugation, introducing reactive Michael acceptors |
| Stille Coupling | Organostannane | Pd catalyst | Alkyl, Vinyl, Aryl | Formation of C-C bonds with stable, albeit toxic, reagents |
| Cyantion | Cyanide Source (e.g., Zn(CN)₂) | Pd catalyst | Cyano group | Precursor for carboxylic acids, amides, or tetrazoles |
This table presents potential synthetic modifications based on established palladium-catalyzed cross-coupling reactions applicable to aryl halide precursors.
Introduction of Diverse Functional Groups for Research Purposes
The ability to introduce diverse functional groups onto the this compound scaffold is crucial for creating tailored molecules for biological research. Functionalization can be targeted at several positions, including the piperidine nitrogen, the piperidine ring carbons, and the phenyl ring, to generate a library of derivatives with distinct properties. ijnrd.org The piperidine ring is a common motif in pharmaceuticals, and its substitution can significantly impact pharmacological properties. researchgate.netrsc.org
Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine moiety is a prime site for modification. Standard N-alkylation or N-acylation reactions can be used to append a variety of functional groups. This position is often targeted for introducing linkers for conjugation to biomolecules, attaching reporter groups such as fluorophores for imaging studies, or adding moieties that can modulate the compound's pharmacokinetic profile.
Functionalization for Specific Applications: For research purposes, specific functional groups can be introduced to serve as chemical handles or probes. For example, terminal alkynes or azides can be installed to enable "click chemistry" reactions, allowing for efficient and specific labeling of the molecule in complex biological systems. Biotin can be attached to facilitate affinity purification of target proteins, while photo-reactive groups can be incorporated to create photoaffinity labels for identifying binding partners.
The following table details examples of functional groups that can be introduced and their primary research applications.
| Functional Group | Method of Introduction | Potential Site of Introduction | Research Application |
| Azide (B81097) (-N₃) | Nucleophilic substitution with an azide salt | Piperidine N (via alkyl halide linker) | Click chemistry, bioconjugation |
| Terminal Alkyne (-C≡CH) | Sonogashira coupling | Phenyl ring | Click chemistry, bioconjugation |
| Fluorescent Dye (e.g., Fluorescein) | Amide coupling | Piperidine N (via linker with carboxyl group) | Cellular imaging, fluorescence polarization assays |
| Biotin | Amide coupling | Piperidine N (via linker with carboxyl group) | Affinity-based protein purification, pull-down assays |
| Photoaffinity Label (e.g., Benzophenone) | Amide or ether linkage | Phenyl ring or piperidine N | Covalent labeling and identification of target proteins |
| Primary Amine (-NH₂) | Reduction of a nitro group or Buchwald-Hartwig amination | Phenyl ring | Point of attachment for further derivatization |
This table provides illustrative examples of functional groups that can be incorporated into the parent compound to create tools for chemical biology and medicinal chemistry research.
Mechanistic Insights into Metabolic Transformation and Prodrug Conversion of Tert Butyl 3 Piperidin 2 Yl Phenyl Carbamate
Characterization of Prodrug Conversion Pathways
There is no available information to characterize the specific metabolic pathways involved in the conversion of tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate into its active metabolites.
Identification and Biological Significance of Active Metabolites
No studies have been published that identify the active metabolites of this compound.
R-3-Aminopiperidine as a Key Active Metabolite
There is no scientific literature to support or describe the role of R-3-Aminopiperidine as a key active metabolite resulting from the metabolism of this compound.
Enzymatic Systems Governing Prodrug Activation
The specific enzymatic systems, such as cytochrome P450 isoenzymes or other hydrolases, that may govern the activation of this particular prodrug have not been identified or described in the literature.
Molecular Interactions and Identification of Biological Targets of Tert Butyl 3 Piperidin 2 Yl Phenyl Carbamate and Its Derivatives
Elucidation of Enzyme Inhibition Mechanisms
The primary biological activities identified for derivatives of tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate are centered on their ability to inhibit specific enzymes. These interactions are crucial for understanding their potential therapeutic applications and form the basis of ongoing research.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Research
Dipeptidyl Peptidase-4 (DPP-4) is a well-established therapeutic target for type 2 diabetes. While the piperidine (B6355638) scaffold is a known feature in a variety of DPP-4 inhibitors, specific research directly evaluating this compound for this activity is not extensively documented in publicly available literature. However, studies on related structures provide context. For instance, a novel class of N-substituted 4-hydrazino piperidine derivatives was designed and assessed for DPP-4 inhibition. Within this series, certain compounds were identified as potent DPP-4 inhibitors, with one derivative showing an IC50 value of 88 nM. nih.gov This highlights the potential of the piperidine core in designing effective DPP-4 inhibitors. nih.govmdpi.com Further research would be necessary to determine if the specific combination of the piperidin-2-yl group and the tert-butyl phenylcarbamate moiety confers any significant inhibitory activity against DPP-4.
Investigations into Acetylcholinesterase (AChE) and β-Secretase (BACE-1) Modulation
Both Acetylcholinesterase (AChE) and β-Secretase (BACE-1) are key enzyme targets in research for Alzheimer's disease therapeutics. A specific derivative, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate (B1207046), known as compound M4, has been investigated for its effects on these enzymes. mdpi.comnih.gov In vitro studies have suggested that this compound can act as a dual inhibitor, targeting both BACE-1 and AChE. mdpi.comnih.gov This dual-action capability is a significant area of interest in the development of multi-target-directed ligands for complex neurodegenerative diseases. mdpi.comnih.gov
The broader class of piperidine derivatives has been extensively studied for AChE inhibition. In one such study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives containing the piperidine core were synthesized and evaluated. A derivative with a fluorine substitution demonstrated particularly potent activity against AChE, with an IC50 value of 13 nM, which was superior to the reference drug, donepezil. mui.ac.irnih.gov Molecular docking studies of these compounds indicated that the carbonyl group forms a significant hydrogen bond with the amino acid residue Tyrosine 121 within the active site of the AChE enzyme. mui.ac.irnih.gov
Research on Histone Deacetylase (HDAC) Interaction
The most substantial body of research for derivatives of this compound lies in their interaction with Histone Deacetylases (HDACs). The tert-butylcarbamate (B1260302) group, in particular, has been successfully incorporated as a "CAP" moiety in the design of potent and selective HDAC inhibitors. nih.gov
In one study, novel benzene-based hydroxamates bearing the tert-butylcarbamate group were reported as HDAC inhibitors. Specifically, a compound from this series, designated 10c, was found to selectively inhibit HDAC6 at the nanomolar level. nih.gov These compounds were also shown to increase the acetylation of α-tubulin and histone H3 in human cancer cell lines. nih.gov
Furthermore, the tert-butyl phenylcarbamate scaffold is a key structural component in the synthesis of other potent and selective class I HDAC inhibitors. nih.govacs.orgnih.gov For example, it has been used as a building block to create complex molecules that show high inhibitory potency for HDAC1 and HDAC2. nih.gov A novel series of potent chiral inhibitors of HDACs containing a N-(2-aminophenyl)-benzamide unit was developed using intermediates such as (S)-tert-Butyl (2-(4-(((4-Phenyl-4,5-dihydro-1H-imidazol-2-yl)amino)methyl)benzamido)phenyl)carbamate. acs.org These findings underscore the utility of the tert-butyl phenylcarbamate fragment in achieving potent and isoform-selective HDAC inhibition.
| Compound | Target Enzyme | Activity Level | Reference |
|---|---|---|---|
| Benzene-based hydroxamate (10c) | HDAC6 | Nanomolar inhibition | nih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Studies
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of bioactive N-acylethanolamines, including the endocannabinoid anandamide. There is currently no direct published research investigating the inhibitory activity of this compound or its close derivatives against NAPE-PLD. However, other complex molecules incorporating a phenyl-piperidine scaffold have been explored in this context. For example, the compound LEI-401, a potent and selective NAPE-PLD inhibitor, features a (S)-3-phenylpiperidin-1-yl group as part of its structure, demonstrating that this chemical space is relevant for targeting the enzyme. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2) Degradation Pathways
Cyclin-Dependent Kinase 2 (CDK2) is a protein involved in cell cycle regulation, and its degradation is a therapeutic strategy being explored in cancer research. To date, there is no scientific literature available that specifically describes the investigation of this compound or its derivatives in relation to CDK2 degradation pathways. Research in this area has focused on different chemical scaffolds to induce the breakdown of the CDK2 protein. researchgate.net
Exploration of Receptor Binding Modalities
The exploration of how this compound and its derivatives bind to their biological targets is primarily understood through the lens of enzyme inhibition mechanisms. The binding modalities are typically elucidated using computational molecular docking simulations and structure-activity relationship studies.
In the context of AChE inhibition, molecular docking of related piperidine derivatives has provided insights into their binding mode. These studies suggest that key interactions occur within the enzyme's active site. For example, the carbonyl group of some benzamide (B126) derivatives can form a hydrogen bond with the hydroxyl group of Tyrosine 121, anchoring the inhibitor within the catalytic pocket. mui.ac.irnih.gov
Beyond these enzyme active sites, there is no significant research available detailing the binding of this compound or its derivatives to other classes of receptors, such as G-protein coupled receptors or ion channels.
Opioid Receptor Ligand Research
Research into derivatives sharing the phenyl carbamate moiety with this compound has demonstrated significant interaction with opioid receptors. While direct binding data for the specific subject compound is not extensively documented in available literature, studies on related structures provide valuable insights. For instance, phenyl carbamate derivatives of morphinans have been synthesized and evaluated, showing potent ligand activity at both mu (μ) and kappa (κ) opioid receptors.
In some cases, the replacement of the traditional phenolic group on a morphinan (B1239233) structure with a 3-phenyl carbamate has yielded compounds with nano- and subnanomolar binding affinities. This suggests that the carbamate linkage can serve as a suitable bioisostere for the phenolic hydroxyl group, which is historically considered crucial for high-affinity opioid receptor interaction. The introduction of this moiety can lead to active compounds without the necessity of the phenolic group, potentially altering pharmacokinetic properties.
The design of dual-target ligands has also been a fruitful area of investigation. The development of molecules that act as both μ-opioid receptor (MOR) agonists and dopamine (B1211576) D3 receptor (D3R) antagonists is a strategy aimed at producing analgesics with a reduced liability for abuse.
Dopamine D3 Receptor (D3R) Binding Studies
The dopamine D3 receptor (D3R) has been identified as a key target for modulating the addictive properties of opioids. Consequently, the development of ligands that can interact with both MOR and D3R has become a significant research goal. This has led to the design of bivalent or bitopic ligands that incorporate pharmacophores for both receptors.
In the broader class of D3R-selective ligands, the carboxamide linker is a critical structural feature for achieving high affinity and selectivity over the closely related D2 receptor. Studies on N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides revealed that replacing the amide group with a methyleneamine linker dramatically reduced binding affinity at the D3R by over 100-fold, while affinity at the D2R was largely unaffected. This highlights the pivotal role of the carbonyl group within the linker for D3R recognition.
Structure-activity relationship (SAR) studies have led to the identification of potent dual-target leads with binding affinities ranging from sub-micromolar to low nanomolar levels. Functional assays have confirmed that some of these compounds act as MOR agonists while simultaneously being D3R antagonists or partial agonists, a profile that is desirable for safer pain therapeutics.
Cellular Pathway Modulation Studies (Non-Clinical Focus)
Impact on Glucose Metabolism Regulation
Based on a comprehensive review of publicly available scientific literature, there is currently no research detailing the direct impact of this compound or its immediate derivatives on the regulation of glucose metabolism. Studies investigating its effects on pathways involving key regulators such as AMPK or glucose transporters like GLUT4 have not been identified.
Role in Amyloid Beta Aggregation Prevention in Cellular Models
A structurally related derivative, known as compound M4, has been specifically investigated for its potential role in mitigating pathologies associated with Alzheimer's disease. In vitro studies have shown that this compound can inhibit the aggregation of amyloid beta peptide (Aβ1-42), a critical step in the formation of amyloid plaques in the brain.
The research demonstrated that compound M4 acts as a multi-target agent, inhibiting not only Aβ aggregation but also the β-secretase 1 (BACE1) enzyme, which is responsible for the production of Aβ from its precursor protein. Furthermore, in cellular models using astrocytes, the compound exhibited a moderate protective effect against Aβ1-42-induced cell death. This protective activity was attributed to a reduction in tumor necrosis factor-alpha (TNF-α) and free radicals.
Table 1: In Vitro Activity of Compound M4 in Alzheimer's Disease Models
| Parameter | Activity/Result | Source |
|---|---|---|
| Aβ Aggregation Inhibition | 85% inhibition at 100 µM | |
| β-secretase 1 (BACE1) Inhibition | IC₅₀ = 15.4 nM | |
| Acetylcholinesterase Inhibition | Kᵢ = 0.17 µM | |
| Astrocyte Protection | Moderate effect against Aβ₁₋₄₂ toxicity |
NLRP3 Inflammasome Inhibition Research
Following a thorough review of scientific databases, no published research was found that investigates the activity of this compound or its derivatives as inhibitors of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome. This pathway is a key component of the innate immune system, and its aberrant activation is linked to various inflammatory diseases.
Structure-Based Approaches to Target Engagement
Structure-based drug design, including molecular docking, is a computational technique used to predict how a ligand binds to the active site of a target protein, which can guide the synthesis of more potent and selective molecules. While specific molecular docking studies for this compound are not detailed in the available literature, this approach is fundamental in the development of ligands for the targets discussed herein.
For instance, in the development of D3R ligands, docking studies help elucidate the interactions within the highly conserved binding site shared with the D2R, aiding in the design of compounds that exploit subtle differences to achieve selectivity. Similarly, in Alzheimer's research, computational docking can support experimental findings by modeling how a compound, such as an Aβ aggregation inhibitor, interacts with the peptide monomers to prevent the formation of larger, toxic oligomers. The rational design of compound M4, a derivative with activity against Aβ aggregation, was likely informed by such structure-based approaches to target multiple components of the Alzheimer's disease cascade.
Advanced Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery research, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as tert-butyl (3-(piperidin-2-yl)phenyl)carbamate, within the active site of a target protein.
The process involves placing the three-dimensional structure of the ligand into the binding site of a protein receptor and evaluating the fit using a scoring function. This function calculates a score, often representing the binding free energy, which estimates the strength of the interaction. The simulation explores various possible conformations of the ligand within the binding site, identifying the pose with the most favorable score.
Key interactions that are typically analyzed include:
Hydrogen Bonds: The carbamate (B1207046) and piperidine (B6355638) moieties of the compound contain hydrogen bond donors (N-H groups) and acceptors (C=O group) that can form crucial interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The tert-butyl and phenyl groups provide hydrophobic surfaces that can interact favorably with nonpolar pockets within the receptor.
In silico docking studies can be used as a tool to verify and expand upon experimental findings. researchgate.net The results from a docking simulation of this compound against a hypothetical kinase target, for example, could be presented in a table summarizing the predicted binding affinity and the specific residues involved in the interaction.
| Parameter | Predicted Value | Interacting Residues (Hypothetical Target) |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 |
|
| Inhibitory Constant (Ki, predicted) | 1.2 µM | |
| Ligand Efficiency | 0.38 |
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Dynamics
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. This technique provides a deeper understanding of the stability of the predicted binding pose and the conformational dynamics of both the ligand and the protein. researchgate.net
An MD simulation begins with the lowest energy docked pose of the this compound-protein complex. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a specific period, typically nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests that the ligand remains securely bound in its initial pose.
Conformational Changes: The simulation shows how the ligand and protein might adjust their shapes to achieve a more optimal fit, which is not apparent from static docking.
Key Residue Interactions: The persistence of specific hydrogen bonds or hydrophobic contacts throughout the simulation can confirm their importance for binding.
Flexibility: The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the binding site are flexible or rigid upon ligand binding.
| Simulation Parameter | Typical Value/Condition | Analyzed Output | Indication |
|---|---|---|---|
| Simulation Time | 100 ns | Ligand RMSD | Stability of the binding pose |
| Force Field | AMBER, CHARMM | Protein RMSF | Flexibility of binding site residues |
| Ensemble | NPT (Isothermal-isobaric) | Hydrogen Bond Occupancy | Strength and persistence of key interactions |
| Temperature | 300 K | Radius of Gyration | Compactness of the protein-ligand complex |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To develop a QSAR model for analogues of this compound, a dataset of structurally similar molecules with experimentally measured biological activities (e.g., IC50 values) against a specific target would be required. researchgate.net
The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. nih.gov
Electronic Descriptors: (e.g., Hammett sigma) describe the electron-donating or withdrawing nature of substituents.
Steric Descriptors: (e.g., Molar Refractivity, STERIMOL values) relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP, π) quantify the lipophilicity of the compound.
Topological Descriptors: Describe the connectivity and branching of the molecular structure.
A mathematical model is then generated using statistical methods, such as multiple linear regression or partial least squares, to correlate these descriptors with the observed biological activity. researchgate.net A robust 3D-QSAR model can rationalize the structural features conducive to activity and can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
| Compound ID | Substituent (R) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) | Experimental Activity (pIC50) |
|---|---|---|---|---|---|
| 1 | H (Parent Compound) | 3.5 | 85.2 | 2.1 D | 6.5 |
| 2 | 4-Cl | 4.2 | 90.3 | 3.5 D | 7.1 |
| 3 | 4-CH3 | 4.0 | 90.0 | 2.3 D | 6.8 |
| 4 | 3-NO2 | 3.4 | 92.8 | 5.0 D | 5.9 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.com By solving approximations of the Schrödinger equation, DFT can provide detailed information about the distribution of electrons within this compound and other related properties.
Key parameters derived from DFT calculations include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), susceptible to nucleophilic attack. This map highlights sites likely to be involved in intermolecular interactions.
Atomic Charges: DFT can calculate the partial charge on each atom, providing insight into the polarity of bonds and the reactivity of different parts of the molecule.
These calculations can help rationalize a molecule's behavior in chemical reactions and its potential to interact with biological targets. nih.gov
| Property | Calculated Value (Hypothetical) | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.1 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.1 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |
| Most Negative Potential (MEP) | -0.04 a.u. | Located on the oxygen atom of the carbamate group, indicating a site for hydrogen bonding. |
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of tert-butyl (3-(piperidin-2-yl)phenyl)carbamate. These techniques provide detailed information about the compound's atomic composition and the connectivity of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, both ¹H and ¹³C NMR would be utilized.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the phenyl ring would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm. The protons of the piperidine (B6355638) ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum. The nine equivalent protons of the tert-butyl group would give rise to a characteristic singlet peak, usually around 1.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals would include those for the carbonyl carbon of the carbamate (B1207046) group (around 155 ppm), the quaternary carbon of the tert-butyl group, and the distinct carbons of the phenyl and piperidine rings. For instance, in a related compound, tert-butyl piperidine-1-carboxylate, the carbonyl carbon appears at 154.9 ppm, and the quaternary carbon of the tert-butyl group is observed around 79.0 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups
| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenyl | 6.5 - 7.5 | 110 - 140 |
| Piperidinyl | 1.5 - 3.5 | 25 - 60 |
| Carbamate NH | 6.0 - 8.0 | - |
| Carbamate C=O | - | ~155 |
| tert-Butyl | ~1.5 (singlet) | ~80 (quaternary), ~28 (methyls) |
Mass Spectrometry (MS and HRMS) for Molecular Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, standard MS would be expected to show a molecular ion peak corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For a related compound, tert-butyl 2-phenylpiperidine-1-carboxylate, the calculated mass for its protonated form [C₁₆H₂₃NO₂ + H]⁺ is 262.1807, with an experimental value found at 262.1798. uva.nl A similar level of accuracy would be expected for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A prominent feature would be the N-H stretching vibration of the carbamate and the piperidine amine, typically appearing in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carbamate group would be expected around 1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-N and C-O stretching bands.
Table 2: Expected IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch (Carbamate & Amine) | 3300 - 3500 |
| C=O Stretch (Carbamate) | ~1700 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C-N Stretch | 1200 - 1350 |
| C-O Stretch | 1000 - 1300 |
Chromatographic Purity and Composition Analysis
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Both HPLC and UPLC are powerful techniques for determining the purity of a sample. A sample of this compound would be dissolved in a suitable solvent and injected into the system. The compound would travel through a column packed with a stationary phase, and its retention time would be recorded. A pure sample would ideally show a single, sharp peak. These methods are also used to monitor the progress of a chemical reaction and to purify the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of the components. For the analysis of this compound, an LC-MS system would first separate the compound from any impurities. The eluent from the LC column would then be directed into the mass spectrometer, which would provide mass information for the separated components, thus confirming the molecular weight of the target compound.
X-ray Crystallography for Absolute Stereochemistry and Conformation
As of the current available scientific literature, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported. The determination of a crystal structure through X-ray diffraction is the gold standard for unambiguously establishing the absolute stereochemistry and solid-state conformation of a chiral molecule. This technique provides precise three-dimensional coordinates of the atoms within the crystal lattice, offering incontrovertible proof of the spatial arrangement of substituents around the chiral center—in this case, the C2 position of the piperidine ring.
In the absence of a published crystal structure, the absolute stereochemistry of enantiomerically pure this compound is typically inferred from the stereochemistry of the starting materials used in its synthesis. For instance, if the synthesis begins with a specific enantiomer of 2-piperidinecarboxylic acid, the resulting product is presumed to retain that stereochemistry, assuming the synthetic route does not involve racemization or inversion at the chiral center.
Similarly, detailed conformational analysis, which would describe the precise puckering of the piperidine ring and the rotational orientation of the phenylcarbamate group relative to the piperidine ring, remains speculative without crystallographic data. While computational modeling can provide theoretical predictions of low-energy conformations, X-ray crystallography provides empirical, high-resolution data on the molecule's preferred conformation in the solid state.
Should a crystallographic study be undertaken in the future, it would yield critical data points, which would be presented in a format similar to the table below.
Table 1. Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C16H24N2O2 |
| Crystal System | [e.g., Orthorhombic] |
| Space Group | [e.g., P212121] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
This table illustrates the type of detailed structural information that would be obtained from a successful X-ray diffraction experiment, which would be invaluable for unequivocally defining the molecule's three-dimensional structure.
Role in Preclinical Chemical Biology and Drug Discovery Research
Application as a Core Scaffold for Novel Bioactive Compound Synthesis
There is no specific information available in the reviewed scientific literature that details the use of tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate as a core scaffold for the synthesis of novel bioactive compounds. While piperidine (B6355638) and carbamate-protected phenylamine structures are foundational in creating diverse chemical libraries, studies initiating from this specific molecule are not documented in the available resources.
Use in In Vitro Enzyme Assays and Cell-Based Biological Screens
No published data were found describing the application of this compound in in vitro enzyme assays or cell-based biological screening campaigns. Its potential biological activities, inhibitory concentrations (such as IC₅₀ values), or effects on cellular pathways have not been specifically reported.
Investigation in Non-Human In Vivo Pharmacological Models
There is no documented evidence of this compound being investigated in non-human in vivo pharmacological models. Consequently, information regarding its pharmacokinetic properties, efficacy, or mechanism of action in animal models for disease studies is unavailable.
Contribution to the Understanding of Disease Mechanisms through Target Modulation
Consistent with the lack of data in the areas above, there are no findings that link this compound to the modulation of specific biological targets or its use as a chemical probe to understand disease mechanisms.
Q & A
Q. What are the established synthetic routes for tert-Butyl (3-(piperidin-2-yl)phenyl)carbamate, and how can reaction conditions be optimized for higher yield?
Answer: The synthesis typically involves:
- Starting materials : Pyridine derivatives (e.g., 3-(piperidin-2-yl)phenol) and di-tert-butyl dicarbonate for carbamate formation .
- Reaction conditions : Conducted under inert atmosphere (N₂/Ar) at controlled temperatures (0–25°C) to minimize side reactions.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Yield optimization requires precise stoichiometry of reagents, catalyst screening (e.g., DMAP), and reaction time adjustments (typically 12–24 hours) .
Q. What analytical techniques are recommended for characterizing this compound?
Answer:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Avoid incompatible materials (strong acids/bases) that may hydrolyze the carbamate group.
- Follow spill containment protocols (e.g., absorb with sand, avoid water) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its enzyme-binding affinity?
Answer:
- Functional group tuning : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to the phenyl ring to modulate electronic effects and improve π-π stacking with enzyme active sites .
- Steric effects : Replace tert-butyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions.
- SAR studies : Compare IC₅₀ values of derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. How should researchers address contradictory data in reported enzyme inhibition mechanisms for this compound?
Answer:
- Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.
- Mutagenesis : Identify critical residues in enzyme active sites via alanine scanning.
- Cross-validation : Use orthogonal techniques (SPR, ITC) to confirm binding constants and thermodynamics .
Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes to predict binding poses.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes.
- Free energy calculations : Apply MM/GBSA to rank binding affinities of derivatives .
Q. How can reaction conditions be optimized for regioselective functionalization of the piperidine ring?
Answer:
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in alkylation reactions.
- Catalyst screening : Test Pd/C or Ru-based catalysts for hydrogenation of specific ring positions.
- pH control : Maintain mildly acidic conditions (pH 5–6) to protonate the piperidine nitrogen and direct electrophilic attack .
Q. What strategies mitigate instability of this compound under aqueous conditions?
Answer:
- Formulation : Use lyophilization to stabilize the compound in solid form.
- Prodrug design : Introduce hydrolyzable esters to protect the carbamate group until target delivery.
- Buffering : Store solutions in anhydrous DMSO at -20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
